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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical validation data for
BPR1K871, a novel quinazoline-based multi-kinase inhibitor, with alternative cancer
therapeutics. The information is compiled from peer-reviewed research, presenting quantitative
data, experimental protocols, and visual representations of its mechanism of action and

experimental evaluation.

Performance Comparison

BPR1K871 has been evaluated for its inhibitory activity against key kinases and its anti-
proliferative effects in various cancer cell lines. The following tables summarize the quantitative
data from these validation studies, comparing BPR1K871 to other established kinase

inhibitors.

Table 1: Kinase Inhibition Profile
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Compound FLT3 ICso (nM) AURKA ICso (nM) AURKB ICso (nM)

BPR1K871 19 22 13

VX680

Barasertib

Linifanib

Sorafenib

PKC412

Note: Specific ICso values for the comparator drugs were not detailed in the initial source
material but they were used as standard inhibitors in the study.[1]

Table 2: Anti-Proliferative Activity (ECso) in Cancer Cell Lines
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. BPR1K871 Comparator
Cell Line Cancer Type FLT3 Status
(nM) Compound(s)
Better than
Acute Myeloid - standard
MOLM-13 ) ITD positive ~5 o
Leukemia (AML) inhibitors
tested[1]
Better than
Acute Myeloid N standard
MV4-11 _ ITD positive ~5 o
Leukemia (AML) inhibitors
tested[1]
Better than
] standard
RS4-11 - Expressing Low nanomolar o
inhibitors
tested[1]
) ) Micromolar
U937 Leukemia Negative -
range
) ) Micromolar
K562 Leukemia Negative -
range
COLO205 Colorectal - <100 -
Mia-PaCa2 Pancreatic - <100 -

Mechanism of Action: Dual Inhibition of FLT3 and
Aurora Kinases

BPR1K871 functions as a multi-kinase inhibitor, with potent activity against FMS-like tyrosine
kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2] The inhibition of these kinases
disrupts critical signaling pathways involved in cell proliferation and survival, particularly in

cancer cells that are dependent on these pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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